Norfluoxetine N-|A-D-Glucuronide
Übersicht
Beschreibung
Norfluoxetine N-|A-D-Glucuronide is a compound used in the research of depression and anxiety disorders . It is a metabolite of the antidepressant drug fluoxetine and plays a vital role in the pharmacokinetics and elimination of the parent compound . Norfluoxetine is a selective serotonin reuptake inhibitor (SSRI) that is metabolized to the active metabolite, norfluoxetine b-D-glucuronide .
Molecular Structure Analysis
This compound contains a total of 59 bonds; 35 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .
Chemical Reactions Analysis
Fluoxetine and its circulating metabolite norfluoxetine present a complex multiple inhibitor system that causes reversible or time-dependent inhibition of CYP2D6, CYP3A4, and CYP2C19 . The metabolism of norfluoxetine b-D-glucuronide has been shown to be inhibited by estradiol .
Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 471.4 g/mol . It contains a total of 57 atoms, including 24 Hydrogen atoms, 22 Carbon atoms, 1 Nitrogen atom, 7 Oxygen atoms, and 3 Fluorine atoms .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Norfluoxetine is a significant metabolite of the antidepressant fluoxetine. Studies demonstrate its stereoselective pharmacokinetics, showing differential plasma protein binding of fluoxetine isomers (Kim, Riggs, & Rurak, 2004).
- Norfluoxetine, upon administration, significantly increases extracellular levels of serotonin in the frontal cortex, which correlates with higher plasma and brain concentration and prolonged retention time (Qu et al., 2009).
Electrophysiological Actions
- Norfluoxetine modifies action potential configuration and suppresses ion currents in canine ventricular cardiomyocytes. It has a stronger suppression of cardiac ion channels compared to fluoxetine, suggesting its role in fluoxetine's cardiac side effects (Magyar et al., 2004).
Environmental Impact
- Fluoxetine and norfluoxetine are known to disrupt the reproductive axis in fish, highlighting concerns over their endocrine-disrupting effects in aquatic environments (Mennigen et al., 2010).
Estrogen Receptor Interaction
- Norfluoxetine shows the potential for estrogen receptor interaction in vitro, raising concerns about its (neuro)endocrine signaling effects in humans and wildlife (Lupu et al., 2015).
Pharmacokinetics in Special Populations
- In pediatric populations, norfluoxetine's pharmacokinetics and clinical impact were assessed, revealing significant variability and highlighting the need for personalized approaches in this group (Blázquez et al., 2014).
Biodegradation and Environmental Fate
- Labrys portucalensis strain F11 demonstrates enantioselective biodegradation of fluoxetine, providing insights into the environmental fate and degradation pathways of this compound and its metabolites (Moreira et al., 2014).
Anticonvulsant and Ion Channel Blocking Effects
- Norfluoxetine shows similar potencies to fluoxetine in anticonvulsant actions and blocking neuronal Ca2+ channels, suggesting its contributory role in fluoxetine's overall pharmacological effects (Kecskeméti et al., 2005).
Oxidative and Apoptotic Effects
- Fluoxetine and norfluoxetine exhibit oxidative and apoptotic potential in Daphnia Magna, an aquatic organism, raising concerns about environmental exposure to these compounds (Över et al., 2020).
Transplacental Transfer
- Fluoxetine and norfluoxetine show transplacental transfer in pregnant women, with selective metabolism of fluoxetine enantiomers and low distribution to amniotic fluid (Carvalho et al., 2018).
Wirkmechanismus
Target of Action
Norfluoxetine N-|A-D-Glucuronide is a metabolite of fluoxetine . Fluoxetine, also known as Prozac, is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, bulimia, OCD, premenstrual dysphoric disorder, panic disorder, and bipolar I . The primary target of fluoxetine and its metabolites is the serotonin transporter, which is responsible for the reuptake of serotonin in the synaptic cleft .
Mode of Action
Fluoxetine and its metabolites, including this compound, inhibit the reuptake of serotonin by binding to the serotonin transporter . This increased serotonin availability can help to alleviate symptoms of disorders such as depression and anxiety .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft . This can lead to downstream effects such as improved mood and reduced anxiety .
Pharmacokinetics
Fluoxetine is well absorbed and undergoes extensive metabolism in the liver, primarily via CYP2D6, to produce metabolites including Norfluoxetine . The elimination half-life of fluoxetine increases from 1 to 3 days, after a single dose, to 4 to 6 days, after long-term use . Similarly, the half-life of Norfluoxetine is longer (16 days) after long-term use . These pharmacokinetic properties can impact the bioavailability and therapeutic effects of this compound.
Result of Action
The result of this compound’s action is an increase in serotonergic neurotransmission . This can lead to a variety of effects at the molecular and cellular level, including changes in gene expression, neuronal growth, and synaptic plasticity . Clinically, these changes can manifest as improvements in mood and reductions in anxiety .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, individual factors such as genetics can influence how a person metabolizes fluoxetine and its metabolites, potentially impacting the compound’s efficacy .
Biochemische Analyse
Biochemical Properties
Norfluoxetine N-|A-D-Glucuronide is involved in biochemical reactions related to the metabolism of fluoxetine . It interacts with various enzymes such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 . These interactions contribute to the N-demethylation of fluoxetine, with CYP2D6, CYP2C9, and CYP3A4 being the major contributing enzymes for phase I metabolism .
Molecular Mechanism
The molecular mechanism of this compound is closely related to its parent compound, fluoxetine. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI), and this compound, as its metabolite, may share similar mechanisms of action
Metabolic Pathways
This compound is involved in the metabolic pathways of fluoxetine . It is produced through the action of various enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)/t15?,16-,17-,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQMXPRYAFVRG-OJRVOLPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CCN[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858217 | |
Record name | N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96735-72-7 | |
Record name | 1-Deoxy-1-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96735-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norfluoxetine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.